molecular formula C27H36N2O6 B12063709 Ivabradine impurity 14

Ivabradine impurity 14

Cat. No.: B12063709
M. Wt: 484.6 g/mol
InChI Key: YLBOJMVSCNKNGB-LCQOSCCDSA-N
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Preparation Methods

The preparation of Ivabradine impurity 14 involves specific synthetic routes and reaction conditions. One method involves the use of Ivabradine hydrochloride as a starting material. The process includes several steps such as condensation, cyclization, and purification to obtain the high-purity impurity . The reaction conditions are typically mild, and the process is designed to be easy to operate, ensuring the impurity is obtained with high purity .

Chemical Reactions Analysis

Ivabradine impurity 14 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-5-hydroxy-7,8-dimethoxy-4,5-dihydro-1H-3-benzazepin-2-one

InChI

InChI=1S/C27H36N2O6/c1-28(15-19-9-17-10-23(32-2)25(34-4)13-20(17)19)7-6-8-29-16-22(30)21-14-26(35-5)24(33-3)11-18(21)12-27(29)31/h10-11,13-14,19,22,30H,6-9,12,15-16H2,1-5H3/t19-,22?/m1/s1

InChI Key

YLBOJMVSCNKNGB-LCQOSCCDSA-N

Isomeric SMILES

CN(CCCN1CC(C2=CC(=C(C=C2CC1=O)OC)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC

Canonical SMILES

CN(CCCN1CC(C2=CC(=C(C=C2CC1=O)OC)OC)O)CC3CC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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